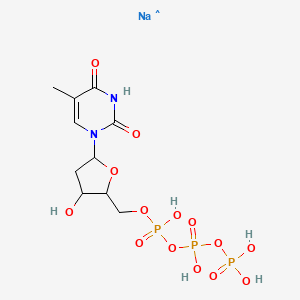
Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate is a heterocyclic compound with a molecular formula of C12H11BrN2O2S and a molecular weight of 327.20 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-5-carboxylate with 3-bromobenzaldehyde under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiazole derivatives .
Scientific Research Applications
Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other thiazole-based compounds used in cancer therapy .
Comparison with Similar Compounds
Ethyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate: Similar structure but with a bromine atom at the 4-position of the phenyl ring.
Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate: Contains a methyl group instead of a bromophenyl group.
Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate: Features a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
899352-50-2 |
|---|---|
Molecular Formula |
C12H11BrN2O2S |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
ethyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) |
InChI Key |
MOPOXLOTUGPXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Butylphenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12046595.png)

![4-{[(Pyrrolidin-3-yl)methoxy]methyl}-1,3-thiazole](/img/structure/B12046608.png)


![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12046634.png)


![N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046649.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,5-dimethyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12046654.png)




